ML299

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ML299は、VU0463568としても知られており、ホスホリパーゼD1およびホスホリパーゼD2の強力で選択的な阻害剤です。これらの酵素は、膜輸送、シグナル伝達、および細胞骨格の組織化を含むさまざまな細胞プロセスを調節する上で重要な役割を果たしています。 This compoundは、グリオブラストーマ細胞の浸潤性移動を阻害する上で顕著な可能性を示しており、癌研究において貴重な化合物となっています .

科学的研究の応用

ML299 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of phospholipase D1 and phospholipase D2 in various chemical processes.

Biology: Employed in research to understand the mechanisms of cell migration and invasion, particularly in cancer cells.

Medicine: Investigated for its potential therapeutic applications in treating glioblastoma and other cancers.

Industry: Utilized in the development of new drugs and therapeutic agents targeting phospholipase D1 and phospholipase D2

作用機序

ML299は、ホスホリパーゼD1およびホスホリパーゼD2を選択的に阻害することでその効果を発揮します。これらの酵素は、重要なシグナル分子であるホスファチジン酸を生成するためにホスファチジルコリンを加水分解する役割を担っています。これらの酵素を阻害することによって、this compoundはホスファチジン酸の産生を阻害し、膜輸送、シグナル伝達、および細胞骨格の組織化などのさまざまな細胞プロセスに影響を与えます。 この阻害は、グリオブラストーマ細胞の浸潤性移動の減少につながります .

類似の化合物との比較

類似の化合物

ML298: this compoundと同様の特性を持つ、ホスホリパーゼD1およびホスホリパーゼD2の別の阻害剤。

VU0359595: ホスホリパーゼD1の選択的阻害剤。

VU0364739: ホスホリパーゼD2の選択的阻害剤。

This compoundの独自性

This compoundは、ホスホリパーゼD1とホスホリパーゼD2の両方を二重に阻害するという点でユニークであり、これらの酵素の複合効果を研究するための貴重なツールとなっています。 グリオブラストーマ細胞の浸潤性移動を減少させる能力は、治療薬としての潜在性をさらに強調しています .

生化学分析

Biochemical Properties

ML299 interacts with phospholipases D1 and D2, enzymes that play a crucial role in lipid signaling pathways . It acts as a selective allosteric modulator and a potent inhibitor of these enzymes, with IC50 values of 6 nM and 12 nM, respectively .

Cellular Effects

This compound has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that it may influence cell function by modulating cell signaling pathways and affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with phospholipases D1 and D2 . By acting as a selective allosteric modulator and potent inhibitor of these enzymes, this compound can influence changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in lipid signaling pathways through its interaction with phospholipases D1 and D2

準備方法

合成経路と反応条件

ML299の合成は、市販の出発物質から始まる一連の化学反応を伴います。重要なステップには、1,3,8-トリアザスピロ[4最終生成物は、再結晶およびクロマトグラフィーを含む一連の精製ステップによって得られます .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の品質を確保するために、高純度の試薬と溶媒を使用します。 反応は通常、収率を最大化し、不純物を最小限に抑えるために、制御された条件下で大型反応器で行われます .

化学反応の分析

反応の種類

ML299は、次のものを含むさまざまな化学反応を起こします。

酸化: this compoundは、対応する酸化物を生成するために酸化することができます。

還元: 還元反応は、this compoundをその還元形に変換することができます。

置換: this compoundは、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、置換反応で一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、酸化物の生成につながる可能性があり、一方、還元は化合物の還元形をもたらす可能性があります .

科学的研究への応用

This compoundは、次のものを含む幅広い科学的研究への応用があります。

化学: さまざまな化学プロセスにおけるホスホリパーゼD1およびホスホリパーゼD2の役割を調べるためのツール化合物として使用されます。

生物学: 特に癌細胞における細胞移動と浸潤のメカニズムを理解するための研究で採用されています。

医学: グリオブラストーマや他の癌の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

Similar Compounds

ML298: Another inhibitor of phospholipase D1 and phospholipase D2 with similar properties to ML299.

VU0359595: A selective inhibitor of phospholipase D1.

VU0364739: A selective inhibitor of phospholipase D2.

Uniqueness of this compound

This compound is unique in its dual inhibition of both phospholipase D1 and phospholipase D2, making it a valuable tool for studying the combined effects of these enzymes. Its ability to decrease invasive migration in glioblastoma cells further highlights its potential as a therapeutic agent .

生物活性

ML-299, a compound characterized by its potent inhibition of phospholipases D1 and D2, has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of ML-299, including its mechanisms of action, effects on various cell types, and relevant case studies.

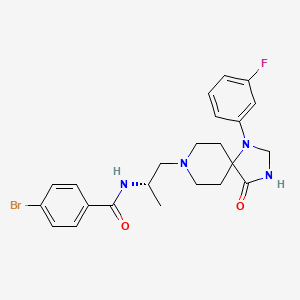

- Chemical Name : 4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide

- CAS Number : 1426916-00-8

- Purity : ≥98%

ML-299 functions as a selective allosteric modulator and a potent inhibitor of phospholipases D1 and D2. The half-maximal inhibitory concentration (IC50) values for these enzymes are 6 nM and 12 nM, respectively . This inhibition leads to significant biological effects, particularly in cancer cell lines.

Inhibition of Tumor Cell Migration

One of the notable effects of ML-299 is its ability to decrease invasive migration in glioblastoma cells. This attribute is crucial as glioblastoma is known for its aggressive nature and tendency to invade surrounding tissues. The compound's action results in reduced cell motility, which may contribute to better therapeutic outcomes in treating this type of cancer .

Induction of Apoptosis

ML-299 has been shown to increase caspase 3/7 activity in serum-free conditions, indicating its potential role in promoting apoptosis in cancer cells. This apoptotic effect is vital for eliminating cancer cells and preventing tumor growth .

Non-Cytotoxicity

Importantly, ML-299 has been reported as non-cytotoxic at effective concentrations. This characteristic makes it a promising candidate for therapeutic applications, as it minimizes harm to normal cells while targeting malignant ones .

Research Findings and Case Studies

Several studies have explored the biological activity of ML-299:

特性

IUPAC Name |

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXAYJUFUZBMA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML299?

A1: this compound inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that this compound interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.

Q2: What is the significance of inhibiting PLD1 and PLD2?

A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like this compound hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.

Q3: What in vitro data supports the efficacy of this compound?

A3: Research demonstrates that this compound effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that this compound could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.

Q4: Are there any insights into the pharmacokinetic properties of this compound?

A4: While specific details are not provided in the abstracts, research suggests that this compound exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of this compound in other animal models and eventually in humans.

Q5: What is the significance of the crystal structures of human PLD1 and PLD2?

A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.

Q6: How can the structural information be used for drug discovery?

A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of this compound), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。